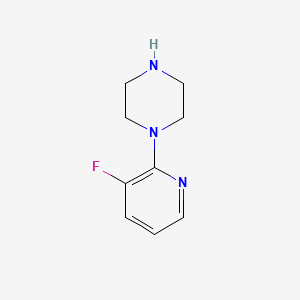

1-(3-Fluoropyridin-2-yl)piperazine

描述

Significance of Piperazine (B1678402) Heterocycles in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold". tandfonline.comnih.gov Its prevalence is evident in the structures of numerous approved drugs spanning a wide array of therapeutic areas, including antipsychotics, antihistamines, antianginals, and anticancer agents. wikipedia.orgresearchgate.netnih.gov The significance of the piperazine moiety stems from several key characteristics. Its two nitrogen atoms can be readily functionalized, allowing for the creation of diverse molecular libraries and the fine-tuning of pharmacological activity. researchgate.netnih.gov

Furthermore, the piperazine nucleus often imparts favorable physicochemical properties to drug candidates. tandfonline.comnih.gov The basic nature of the nitrogen atoms can enhance aqueous solubility and allows for the formation of salts, which can improve a compound's pharmacokinetic profile. tandfonline.comnih.gov The conformational flexibility of the piperazine ring also enables it to act as a versatile linker or scaffold, orienting pharmacophoric groups for optimal interaction with biological targets. nih.gov This combination of chemical tractability and beneficial drug-like properties has solidified the piperazine ring as a frequent and valuable component in the design of new medicines. tandfonline.comnih.gov

Role of Fluorine Substitution in Pyridine (B92270) Derivatives for Bioactivity Modulation

The introduction of fluorine atoms into pyridine derivatives is a widely employed strategy in medicinal chemistry to modulate the bioactivity and pharmacokinetic properties of a molecule. mdpi.comnih.gov Fluorine, being the most electronegative element, can significantly alter the electronic properties of the pyridine ring through strong inductive effects. researchgate.net This can influence the pKa of nearby functional groups, affecting a compound's ionization state at physiological pH and its interaction with protein targets. nih.gov

One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability. researchgate.netacs.org The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. researchgate.net Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. researchgate.netacs.org Additionally, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, often leading to improved binding affinity to target receptors without a significant increase in steric bulk. nih.govresearchgate.net The lipophilicity of a molecule can also be fine-tuned by the strategic placement of fluorine, which can impact its ability to cross cell membranes and the blood-brain barrier. mdpi.comacs.org

Overview of Research Trajectories for Fluoropyridin-Piperazine Chemical Entities

The convergence of the beneficial properties of both the piperazine heterocycle and fluorine-substituted pyridines has led to a surge in research focused on fluoropyridin-piperazine scaffolds. These chemical entities are being explored for a wide range of therapeutic applications, driven by the potential for synergistic improvements in potency, selectivity, and pharmacokinetic profiles.

Current research trajectories for fluoropyridin-piperazine derivatives are heavily concentrated on central nervous system (CNS) disorders. nih.govnih.gov The ability of fluorine to enhance blood-brain barrier penetration makes these scaffolds particularly attractive for targeting neurological and psychiatric conditions. acs.org A significant area of investigation is the development of modulators for serotonin (B10506) and dopamine (B1211576) receptors, with the aim of creating novel antipsychotics, antidepressants, and anxiolytics. nih.govnih.govnih.gov For instance, derivatives are being designed as potent 5-HT1A receptor agonists and D2/D3 receptor partial agonists for the potential treatment of schizophrenia and Parkinson's disease. nih.govthieme-connect.com

Beyond the CNS, researchers are also exploring the potential of fluoropyridin-piperazine compounds as anticancer and antimicrobial agents. nih.govacs.org The modular nature of the scaffold allows for the incorporation of various pharmacophores to target specific enzymes or receptors involved in cancer cell proliferation or microbial growth. nih.gov The development of efficient synthetic methodologies, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed coupling reactions, continues to facilitate the synthesis and exploration of new derivatives within this promising chemical space. nih.govmdpi.com

Detailed Focus: 1-(3-Fluoropyridin-2-yl)piperazine

This section provides a comprehensive analysis of the specific chemical compound this compound, a key building block in the development of advanced therapeutic agents.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the reaction of 2,3-difluoropyridine (B50371) with piperazine. The greater reactivity of the fluorine atom at the 2-position of the pyridine ring, which is activated by the ring nitrogen, facilitates its displacement by one of the nitrogen atoms of the piperazine. This reaction is generally carried out in the presence of a base to neutralize the hydrogen fluoride (B91410) formed during the reaction.

Alternatively, the synthesis can proceed from 2-chloro-3-fluoropyridine (B99640) and piperazine. The reaction of 2,3-dichloropyridine (B146566) with hydrazine (B178648) hydrate (B1144303) can also serve as a starting point for related structures. researchgate.net The resulting this compound is then purified using standard laboratory techniques such as crystallization or chromatography.

Characterization of the synthesized compound is confirmed through various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure by identifying the specific arrangement of protons and carbon atoms. Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

A Key Intermediate in Bioactive Molecule Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. Its structure provides a versatile platform for further chemical modification. The second nitrogen atom of the piperazine ring is available for a wide range of chemical reactions, including alkylation, acylation, and reductive amination. These reactions allow for the attachment of various side chains and functional groups, leading to the creation of a diverse library of derivatives.

The fluorinated pyridine portion of the molecule is generally stable and acts as a key pharmacophoric element, while the piperazine ring serves as a linker to introduce additional functionalities that can modulate the compound's pharmacological properties. The ability to easily generate a wide array of derivatives makes this compound a valuable tool for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved efficacy and selectivity.

Derivatives and Their Therapeutic Potential

The derivatization of this compound has led to the discovery of compounds with significant therapeutic potential, particularly in the realm of neurology and psychiatry.

A significant area of research has focused on developing derivatives of this compound as modulators of the 5-HT1A serotonin receptor. nih.gov The 5-HT1A receptor is a well-established target for the treatment of anxiety and depression. nih.govnih.gov Arylpiperazine derivatives are a prominent class of 5-HT1A receptor ligands. nih.govnih.gov By attaching various aryl groups to the second nitrogen of the piperazine ring, researchers have synthesized compounds with high affinity and selectivity for the 5-HT1A receptor. mdpi.comuni-freiburg.de Some of these derivatives have shown potent agonist or partial agonist activity, which is a desirable profile for anxiolytic and antidepressant drugs. nih.gov

Derivatives of this compound are also being investigated as potential atypical antipsychotic agents for the treatment of schizophrenia and other psychotic disorders. nih.gov The therapeutic effect of many antipsychotic drugs is mediated through their interaction with dopamine and serotonin receptors. nih.gov Research has shown that modifying the this compound scaffold can yield compounds with a multi-receptor profile, acting as partial agonists at dopamine D2 and D3 receptors and as agonists at 5-HT1A receptors. thieme-connect.comresearchgate.net This combined activity is thought to contribute to a broader therapeutic effect with a lower incidence of side effects compared to traditional antipsychotics. nih.gov

For example, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated for their activity at D2, D3, and 5-HT1A receptors. thieme-connect.comresearchgate.net Several compounds in this series demonstrated a desirable multi-target profile with potent agonistic activity. thieme-connect.comresearchgate.net

Research Findings on this compound Derivatives

The following table summarizes key research findings for derivatives of this compound, highlighting their receptor binding affinities and functional activities.

| Derivative | Target(s) | Activity | Key Findings | Reference(s) |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)-4-(benzo[b]thiophen-4-yl)piperazine | D2/D3/5-HT1A | Agonist | Showed potent agonistic activity at all three receptors. | thieme-connect.comresearchgate.net |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)-4-(1H-indol-4-yl)piperazine | D2/D3/5-HT1A | Agonist | Exhibited high efficacy for all three receptors and good metabolic stability. | thieme-connect.com |

| alpha-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol | Sigma, 5-HT1A, α1 | Ligand/Antagonist | Potent ligand for sigma binding sites with modest to weak affinity for 5-HT1A and α1 receptors. | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-fluoropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYRNHPSWLCJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234552 | |

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85386-84-1 | |

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085386841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluoropyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 1 3 Fluoropyridin 2 Yl Piperazine and Its Analogs

Established Synthetic Pathways to 1-(3-Fluoropyridin-2-yl)piperazine

The synthesis of this compound is primarily achieved through two key reaction types: nucleophilic substitution on the pyridine (B92270) ring and N-alkylation of the piperazine (B1678402) moiety.

Nucleophilic Substitution Reactions in Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to attack by nucleophiles. imperial.ac.uk The presence of an electron-withdrawing group, such as a nitro group or a halogen, further activates the ring towards substitution. nih.govnih.gov

In the context of synthesizing this compound, a common approach involves the reaction of a 2-halopyridine, such as 2-chloro-3-fluoropyridine (B99640) or 2-bromo-3-fluoropyridine, with piperazine. The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine, for instance, proceeds via a nucleophilic aromatic substitution where the nitro group at the 3-position activates the 2-position for attack by the piperazine nitrogen. nih.gov Similarly, the synthesis of 1-(5-chloropyridin-2-yl)piperazine (B1307259) is achieved by reacting tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate with trifluoroacetic acid to remove the Boc protecting group. chemicalbook.com

The reactivity of the pyridine ring can be influenced by various substituents. Electron-withdrawing groups generally enhance the rate of nucleophilic substitution. rsc.orgnih.gov For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion via nucleophilic aromatic substitution. nih.govnih.gov The synthesis of meta-substituted fluoropyridines has also been achieved through the direct fluorination of pyridine N-oxides. rsc.org

| Reactants | Product | Reaction Type | Reference |

| 2-Chloro-3-nitropyridine, Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | Nucleophilic Aromatic Substitution | nih.gov |

| Tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate | 1-(5-Chloropyridin-2-yl)piperazine | Deprotection | chemicalbook.com |

| Methyl 3-nitropyridine-4-carboxylate, Fluoride anion | Methyl 3-fluoropyridine-4-carboxylate | Nucleophilic Aromatic Substitution | nih.govnih.gov |

| 3-Bromo-4-nitropyridine N-oxide | 3-Fluoro-4-nitropyridine N-oxide | Direct Fluorination | rsc.org |

N-Alkylation Strategies on Piperazine Moieties

N-alkylation of the piperazine ring is another fundamental strategy for the synthesis of this compound and its derivatives. This typically involves the reaction of a piperazine derivative with an alkyl halide or a similar electrophile. google.comresearchgate.net

To achieve mono-alkylation of piperazine, it is often necessary to use a protecting group strategy. researchgate.net For example, one of the nitrogen atoms can be protected with a group like tert-butoxycarbonyl (Boc), allowing the other nitrogen to be selectively alkylated. The protecting group can then be removed in a subsequent step. researchgate.net Reductive amination is another method used for N-alkylation, which involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov

A variety of synthetic protocols for N-alkylpiperazines have been reported. One simple method involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net Another approach describes the reaction of an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of a catalyst to produce N-alkyl-piperazines. google.com

| Reactants | Product | Reaction Type | Reference |

| N-Acetylpiperazine, Alkyl halide | N-Alkyl-N'-acetylpiperazine | N-Alkylation | researchgate.net |

| N-Substituted diethanolamine, Ammonia/Primary amine | N-Alkyl-piperazine | Catalytic Amination | google.com |

| Piperazine, Alkyl iodide | Mono- and di-alkylated piperazines | N-Alkylation | researchgate.net |

| 1-[3-(Trifluoromethyl)phenyl]piperazine, 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Flibanserin | N-Alkylation | mdpi.com |

Approaches for Analog Synthesis and Scaffold Diversification

The versatile nature of the this compound scaffold allows for extensive modification to explore structure-activity relationships and develop new chemical entities.

Modifications of the Piperazine Ring

The piperazine ring itself is a frequent target for modification to modulate the properties of the final compound. mdpi.comnih.govnih.gov The introduction of substituents on the second nitrogen atom of the piperazine is a common strategy. mdpi.com These modifications can influence the compound's interaction with its biological target and its pharmacokinetic profile. nih.gov

For instance, in the development of certain bioactive molecules, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) has been shown to significantly impact activity. nih.gov The introduction of various substituents on the piperazine ring, such as alkyl or aryl groups, is a key strategy in medicinal chemistry to optimize the properties of a lead compound. mdpi.com

Substituent Effects on the Pyridine Moiety

The electronic properties of the pyridine ring can be tuned by introducing different substituents, which in turn affects the reactivity and biological activity of the molecule. rsc.orgnih.govkoreascience.kr Both inductive and resonance effects of substituents play a role in modulating the electron density of the pyridine ring. imperial.ac.uk

Molecular Hybridization and Linker Chemistry

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule. nih.govresearchgate.net The this compound scaffold can be used as a building block in this approach, connected to other molecular fragments via a linker.

Strategies for Isosteric and Bioisosteric Replacements

In the field of medicinal chemistry, isosteric and bioisosteric replacements are fundamental strategies employed during the drug design and optimization process. The concept of bioisosterism, first described by Harris Friedman in 1951, refers to compounds or groups that have similar molecular shapes, volumes, and electron distribution, which can produce similar biological effects. nih.gov This approach is more sophisticated than classical isosterism as it does not strictly adhere to the same steric and electronic definitions, allowing for significant variations in physicochemical and topological properties. nih.gov The goal of a bioisosteric replacement is to create a new molecule with improved properties, such as enhanced potency, selectivity, metabolic stability, solubility, or reduced toxicity, compared to the parent compound. cambridgemedchemconsulting.comnih.gov

The piperazine ring is a prevalent heterocyclic motif in numerous approved drugs and bioactive molecules, often considered a "privileged structure". researchgate.net Its prevalence stems from its utility as a versatile scaffold for arranging pharmacophoric elements, its ability to introduce basicity and hydrophilicity to optimize pharmacokinetic profiles, and its straightforward synthetic accessibility. researchgate.netmdpi.com However, the optimization of drug candidates containing a piperazine ring often necessitates modifications to refine potency and selectivity and to address developability issues. documentsdelivered.comnih.gov This has led to the extensive design and evaluation of a wide range of piperazine bioisosteres. documentsdelivered.comnih.govresearchgate.net

For analogs of this compound, bioisosteric replacement strategies can be applied to various parts of the molecule. The piperazine moiety itself is a frequent target for modification. The goal of replacing the piperazine core can be to alter the compound's affinity for its target protein, modulate its pharmacokinetic properties, or explore new chemical space. nih.gov For instance, replacing a piperazine ring with diazaspiroalkanes, bridged diamine ring systems like 2,5-diazabicyclo[2.2.1]heptane, or homopiperazine (B121016) (1,4-diazepane) has been explored in various compound series to fine-tune biological activity. nih.gov Other documented piperazine mimetics include pyrrolidine and azetidine (B1206935) derivatives, which can offer different conformational constraints and physicochemical properties. nih.gov

In a specific study, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized using a bioisosteric replacement approach to develop multi-target agents for Parkinson's disease. thieme-connect.comresearchgate.net This highlights the direct application of this strategy to analogs of the title compound. The strategic introduction of a fluorine atom, as seen in this compound, is another classic example of bioisosteric replacement. nih.gov Fluorine often serves as a bioisostere for a hydrogen atom or a hydroxyl group. cambridgemedchemconsulting.com This substitution can significantly influence a molecule's electronic properties, pKa, conformation, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles. nih.govblumberginstitute.org

Furthermore, the aromatic portion of the molecule, the 3-fluoropyridin-2-yl group, can also be subjected to bioisosteric replacement. A common strategy involves replacing a phenyl ring with a heteroaromatic ring like pyridine or thiophene (B33073) to alter electronic distribution, introduce hydrogen bonding capabilities, and modify solubility and metabolic pathways. cambridgemedchemconsulting.comblumberginstitute.org For example, replacing a 2-fluorophenyl ring with substituted 2-thiophenyl and 3-pyridyl moieties has been investigated to explore the structure-activity relationships of related compound classes. researchgate.net These tactical replacements are a cornerstone of modern medicinal chemistry, enabling the systematic optimization of lead compounds.

Table 1: Examples of Piperazine Bioisosteres and Their Rationale

| Bioisostere | Rationale for Replacement | Example Application Context |

|---|---|---|

| Homopiperazine (1,4-Diazepane) | Introduces greater conformational flexibility; may improve binding affinity. nih.gov | Sigma-2 Receptor Ligands. nih.gov |

| Pyrrolidine Derivatives | Serve as constrained mimetics of piperazine. nih.gov | General drug design to refine potency and selectivity. nih.gov |

| Azetidine Derivatives | Include "stretched" and spirocyclic motifs to alter exit vectors and physicochemical properties. nih.govblumberginstitute.org | General drug design for bioactive compounds. nih.gov |

| 2,5-Diazabicyclo[2.2.1]heptane | A bridged diamine system that rigidly holds the nitrogen atoms in a specific conformation. nih.gov | Sigma-2 Receptor Ligands. nih.gov |

Table 2: Compound Names Mentioned in This Article

| Compound Name |

|---|

| This compound |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine |

| Homopiperazine |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Fluorine Position on Biological Activity and Receptor Binding

The introduction of a fluorine atom into a drug candidate molecule is a widely used strategy in medicinal chemistry to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can significantly affect its biological activity. In the context of pyridinylpiperazine derivatives, the position of the fluorine atom on the pyridine (B92270) ring is a critical determinant of receptor binding affinity and selectivity.

While direct SAR studies on 1-(3-Fluoropyridin-2-yl)piperazine are not extensively published, the principles can be inferred from related classes of compounds. For instance, in studies of fluorinated spirocyclic σ2 receptor ligands, the placement of a fluorine atom has been shown to have a substantial impact on binding affinity. nih.gov The introduction of a fluorine atom at different positions on an aromatic ring can alter the electronic distribution and conformation of the molecule, thereby influencing its interaction with the receptor's binding pocket. nih.gov For example, in a series of fluorinated spirocyclic ligands, a fluorine atom on the 2-benzopyran scaffold resulted in promising σ2 affinity. nih.gov

In a related context, the comparison of fluorophenyl piperazine (B1678402) compounds at the 5-HT1A receptor revealed that subtle changes in structure, such as the presence and position of a fluorine atom, can lead to significant differences in binding affinity. nih.gov For instance, a 2-fluorophenyl piperazine derivative exhibited a specific affinity for the 5-HT1A receptor. nih.gov This underscores the importance of the precise positioning of the fluorine substituent for achieving desired pharmacological activity.

Elucidation of Optimal Substituent Patterns on the Piperazine Nitrogen

The nitrogen atom of the piperazine ring (N-4) is a common point for structural modification in many classes of bioactive compounds, including those based on the this compound scaffold. The nature of the substituent at this position plays a pivotal role in determining the compound's affinity and selectivity for various receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

Studies on phenylpiperazine derivatives have shown that the substituent on the piperazine nitrogen can dramatically influence receptor binding. For example, the affinity of these compounds for D2A, D3, and 5-HT1A receptors was found to be in the nanomolar range, with the general trend of affinity being 5-HT1A > D2 > D3. nih.gov This indicates that even with a common core, modifications at the piperazine nitrogen can fine-tune the selectivity profile.

In a study of N-phenylpiperazine analogs, different substituents on the piperazine nitrogen were evaluated for their effect on dopamine D3 versus D2 receptor selectivity. nih.gov It was observed that certain substituents could confer high affinity and selectivity for the D3 receptor. nih.gov For example, one compound was found to bind to the D3 dopamine receptor with a high affinity (Ki value = 1.4 ± 0.21 nM) and exhibited over 400-fold selectivity against the D2 receptor. nih.gov

The following table summarizes the binding affinities of selected N-substituted piperazine analogs at the 5-HT1A receptor, illustrating the impact of the substituent. nih.gov

| Compound | Substituent on Piperazine Nitrogen | 5-HT1A Receptor Affinity (Ki, nM) |

| 3a | Orthosteric Fragment | 67.8 ± 4.6 |

| 6a | N/A | 199 ± 34.3 |

| 7a | N/A | 14.3 ± 7.1 |

This table is interactive. You can sort the columns by clicking on the headers.

Influence of Linker Length and Flexibility on Pharmacological Profiles

Research on trehalase inhibitors has highlighted the crucial role of linker length in determining inhibitory properties. nih.gov In a series of disaccharide mimetics, it was found that only compounds with a two-carbon atom linker maintained significant inhibitory activity. nih.gov This suggests that a specific spatial arrangement of the pharmacophores is necessary for effective binding, and the linker length is key to achieving this arrangement.

Furthermore, the flexibility of the linker can also be a determining factor. While a flexible linker can allow the molecule to explore a wider conformational space and adapt to the binding site, a more rigid linker can pre-organize the molecule in a bioactive conformation, potentially increasing affinity and selectivity. The optimal degree of flexibility is often a balance that needs to be empirically determined for each target and ligand series. The choice between a flexible and a rigid linker can also influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.

Development of Predictive Models for Structure-Activity Relationships

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming synthesis and testing, computational methods are increasingly employed to develop predictive Structure-Activity Relationship (SAR) models. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov

For classes of compounds like pyridinylpiperazine derivatives, 2D- and 3D-QSAR models can be developed. nih.gov In 2D-QSAR, descriptors representing the entire molecule (e.g., molecular weight, logP, topological indices) are used to build a mathematical model that can predict the activity of new compounds. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules, providing a more detailed understanding of the structural requirements for activity.

The development of a robust QSAR model typically involves the following steps:

Dataset Preparation: A set of compounds with known biological activities is compiled. This set is usually divided into a training set for model building and a test set for external validation. nih.gov

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound in the dataset. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to establish a relationship between the descriptors and the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using various statistical parameters and by predicting the activity of the compounds in the test set. nih.gov

These predictive models can then be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and biological evaluation. mdpi.com This rational, model-driven approach significantly enhances the efficiency of lead optimization in drug discovery. mdpi.com

Pharmacological Characterization: Pre Clinical Investigations

Receptor Binding and Ligand Affinity Profiling

Monoamine Receptor Interactions (e.g., Dopamine (B1211576), Serotonin)

No specific data on the binding affinity or functional activity of 1-(3-Fluoropyridin-2-yl)piperazine at dopamine (e.g., D₁, D₂, D₃), serotonin (B10506) (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇), or other monoamine receptors have been publicly reported.

G Protein-Coupled Receptor (GPCR) Modulation

Beyond the primary monoamine targets, there is no available information from broader screening panels regarding the interaction of this compound with other G Protein-Coupled Receptors.

Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPV1)

The modulatory effects of this compound on Transient Receptor Potential channels, including the well-studied TRPV1 channel, have not been documented in available scientific literature.

Sigma Receptor Subtype Affinity and Selectivity (e.g., σ₁, σ₂)

There is no published data detailing the binding affinity and selectivity of this compound for the sigma-1 (σ₁) or sigma-2 (σ₂) receptor subtypes.

Transporter Inhibition (e.g., DAT, SERT, GlyT2)

Pre-clinical studies have not reported the inhibitory activity of this compound on key neurotransmitter transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), or glycine (B1666218) transporter 2 (GlyT2).

Enzyme Inhibition and Activation Studies

No data from in vitro or in vivo studies describing the potential inhibitory or activating effects of this compound on enzymes, such as monoamine oxidase (MAO) or others, are available.

Mechanistic Investigations of Biological Action

Signaling Pathway Modulation

The biological effects of pharmacologically active compounds are mediated through the modulation of intracellular signaling pathways. Piperazine (B1678402) derivatives have been shown to influence multiple cancer-related signaling cascades. e-century.us For compounds that act as kinase inhibitors, the mechanism often involves blocking the phosphorylation cascade that transmits signals from the cell surface to the nucleus. ed.ac.uk

A novel piperazine derivative, C505, was found to inhibit multiple signaling pathways implicated in cancer, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. e-century.us Furthermore, certain fluorophenylpiperazine derivatives have been characterized as positive allosteric modulators (PAMs) of metabotropic glutamate (B1630785) receptor 5 (mGlu₅), indicating an ability to modulate G-protein coupled receptor signaling pathways. nih.gov

Cellular Process Regulation (e.g., cell cycle, apoptosis)

Modulation of cellular processes like the cell cycle and apoptosis (programmed cell death) is a hallmark of many therapeutic agents, particularly in oncology. nih.gov The piperazine scaffold is present in numerous compounds that have been shown to induce apoptosis and/or cause cell cycle arrest. nih.govnih.gove-century.us

Studies on various piperazine derivatives have demonstrated their ability to trigger apoptosis in cancer cells. e-century.usnih.govd-nb.info The mechanism often involves the intrinsic (mitochondrial) pathway, which is characterized by:

Loss of Mitochondrial Membrane Potential: A critical early event in the apoptotic cascade. nih.gov

Cytochrome c Release: The release of this protein from the mitochondria into the cytoplasm. nih.govd-nb.info

Caspase Activation: Activation of executioner caspases, such as caspase-3, and initiator caspases like caspase-9. nih.govd-nb.info The activation of caspase-9, but not caspase-8, is a specific indicator of the intrinsic pathway. d-nb.info

For example, the derivative 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP) was shown to induce dose-responsive apoptosis in U937 leukemia cells through these intrinsic mechanisms. nih.gove-century.us Similarly, another derivative, SPOPP-3, was found to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis in human cancer cell lines. nih.gov

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine | EMTPP |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | - |

| 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine | BIPP |

| spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine | SPOPP-3 |

| Lapatinib | - |

Based on a comprehensive review of available scientific literature, there is currently no specific published data regarding the pre-clinical pharmacological characterization of the compound this compound for the biological activities outlined in your request.

Searches for cell-based functional assays, anti-proliferative activity in cancer cell lines, antimicrobial and antifungal efficacy, anticonvulsant activity in cell models, anthelmintic activity in parasite models, and in vivo efficacy studies in animal models for this specific compound did not yield any direct research findings.

While the broader classes of piperazine and fluoropyridine derivatives have been investigated for a wide range of pharmacological effects, the research pertaining solely to this compound in these specific contexts is not available in the public domain. Therefore, it is not possible to provide the detailed article with data tables as requested.

In Vivo Efficacy Studies in Animal Models

Analgesic Potential in Pain Models (e.g., formalin test, neuropathic pain)

The piperazine class of compounds has been a focus of research for developing novel analgesic agents. nih.gov Derivatives of arylpiperazine, which are structurally related to this compound, have demonstrated significant antinociceptive properties in various preclinical pain models. nih.govnih.gov These models are crucial for evaluating the potential of new compounds to alleviate different types of pain, such as acute, inflammatory, and chronic neuropathic pain. transpharmation.comnih.gov

The formalin test, a widely used model, induces a biphasic pain response that mimics both acute neurogenic pain (early phase) and inflammatory pain (late phase). nih.govnih.govmdpi.com Studies on certain arylpiperazine derivatives have shown potent analgesic activity in this model. nih.gov For instance, the compound 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone was found to be active in the formalin pain model, indicating its potential to address inflammatory pain mechanisms. nih.gov

Neuropathic pain, a chronic and debilitating condition resulting from nerve damage, is often resistant to standard pain therapies. transpharmation.comnih.gov Preclinical models, such as those involving nerve ligation, are used to simulate this condition in rodents. nih.govtranspharmation.com Piperazine derivatives have shown efficacy in these models, suggesting they may act on the underlying mechanisms of neuropathic pain. nih.gov The analgesic effects of some piperazine compounds are attributed to their ability to block T-type calcium channels, which are important contributors to pain signaling pathways. nih.gov

| Compound Derivative | Pain Model | Key Finding | Source |

|---|---|---|---|

| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Formalin Test | Exhibited potent analgesic activity. | nih.gov |

| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone | Neuropathic Pain (Spinal Nerve Ligation) | Demonstrated in vivo efficacy. | nih.gov |

| Arylpiperazine Derivatives | Writhing Test | Showed >70% inhibition relative to controls. | nih.gov |

| Arylpiperazine Derivatives | Hot Plate Test | Increased latency by 116.0% to 134.4%. | nih.gov |

Anti-malarial Activity in Murine Models

The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of new anti-malarial agents. beilstein-journals.org The piperazine scaffold has been identified as a promising starting point for novel anti-malarial drugs. nih.govinsilico.eu Research has focused on synthesizing and evaluating various piperazine derivatives for their ability to inhibit parasite growth, both in vitro against Plasmodium falciparum and in vivo in murine models infected with Plasmodium berghei. nih.govmalariaworld.orgmmv.org

In a notable study, novel fluorinated piperazine-hydroxyethylamine analogues were synthesized and tested for their antiplasmodial activity. malariaworld.org Two compounds from this series, designated 13g and 14g, showed promising inhibitory activity against the chloroquine-sensitive (Pf3D7) and chloroquine-resistant (PfDd2) strains of P. falciparum. malariaworld.org

To assess in vivo efficacy, these compounds were administered to mice infected with P. berghei. malariaworld.org Compound 14g demonstrated a 50% reduction in parasitemia load. malariaworld.org The study also found that the efficacy of these compounds improved when used in combination with the established anti-malarial drug artesunate, leading to an increased mean survival time for the mice. malariaworld.org Furthermore, the compounds showed greater than 90% inhibition of liver-stage parasites at a 1µM concentration. malariaworld.org These findings highlight the potential of fluorinated piperazine derivatives as multi-stage anti-malarial candidates. malariaworld.org

| Compound Analogue | Malaria Model/Strain | Key Finding | Source |

|---|---|---|---|

| Analogue 14g (a fluorinated piperazine-hydroxyethylamine) | P. falciparum (Pf3D7, chloroquine-sensitive) | IC50 value of 0.09 µM. | malariaworld.org |

| Analogue 14g (a fluorinated piperazine-hydroxyethylamine) | P. falciparum (PfDd2, chloroquine-resistant) | IC50 value of 0.10 µM. | malariaworld.org |

| Analogue 14g (a fluorinated piperazine-hydroxyethylamine) | P. berghei Murine Model | Showed a 50% reduction in parasitemia load. | malariaworld.org |

| Analogue 13g (a fluorinated piperazine-hydroxyethylamine) | P. berghei Murine Model | Showed a 25% reduction in parasitemia load. | malariaworld.org |

Behavioral Phenotyping in Neurological Disease Models (e.g., Parkinson's disease)

Derivatives of the this compound scaffold have been investigated for their potential in treating neurological disorders such as Parkinson's disease (PD). researchgate.netthieme-connect.com PD is characterized by the progressive loss of dopaminergic neurons, leading to motor and non-motor symptoms. frontiersin.org Current research often focuses on multi-target drug approaches that may offer enhanced therapeutic benefits. researchgate.netthieme-connect.com

A series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized to act on multiple receptors implicated in PD, specifically the dopamine D2 and D3 receptors and the serotonin 5-HT1A receptor. researchgate.net Agonism at these receptors is thought to alleviate both motor and non-motor symptoms of the disease. thieme-connect.com

In vitro testing confirmed that several of these compounds exhibited a multi-target profile, acting as agonists at D2, D3, and 5-HT1A receptors. researchgate.net Two compounds in particular, 7b and 34c, demonstrated potent agonistic activities. researchgate.netthieme-connect.com Such multi-target compounds are of significant interest for further exploration as potential anti-PD drugs. researchgate.net Behavioral phenotyping in animal models of PD, such as the MPTP mouse model, is a critical next step to characterize the in vivo effects of such compounds on motor control, gait, and cognitive function. nih.govnih.gov

| Compound Derivative | Receptor Target | Activity (EC50) | Source |

|---|---|---|---|

| Compound 7b (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative) | Dopamine D2 | 0.9 nmol/L | researchgate.netthieme-connect.com |

| Dopamine D3 | 19 nmol/L | researchgate.netthieme-connect.com | |

| Serotonin 5-HT1A | 2.3 nmol/L | researchgate.netthieme-connect.com | |

| Compound 34c (a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivative) | Dopamine D2 | 3.3 nmol/L | researchgate.netthieme-connect.com |

| Dopamine D3 | 10 nmol/L | researchgate.netthieme-connect.com | |

| Serotonin 5-HT1A | 1.4 nmol/L | researchgate.netthieme-connect.com |

Efficacy in Models of Gram-Positive Bacterial Infections

The rise of antibiotic resistance, particularly among Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), is a major public health concern. mdpi.com This has driven research into new classes of antibacterial agents with novel mechanisms of action. nih.gov The oxazolidinone class of antibiotics is effective against Gram-positive infections, and researchers have explored novel derivatives to enhance efficacy and overcome resistance. nih.gov

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine moiety were designed and evaluated for their antibacterial activity. nih.gov Preliminary screening showed that these compounds were active against a panel of Gram-positive bacteria, including both drug-sensitive and drug-resistant strains. nih.gov

One compound, designated 7j, exhibited particularly potent activity, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL against certain strains, which was eight times stronger than the clinically used oxazolidinone antibiotic, linezolid (B1675486). nih.gov Molecular docking studies suggest a potential binding mode for these active compounds. nih.gov These results indicate that 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed as new candidates for treating infections caused by Gram-positive bacteria. nih.gov Further in vivo studies in murine infection models are necessary to confirm their therapeutic efficacy. researchgate.net

| Compound Class | Bacterial Target | Activity Range (MIC) | Key Finding | Source |

|---|---|---|---|---|

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (6 strains tested) | 2-32 µg/mL | All tested compounds showed moderate antibacterial activity. | nih.gov |

| Compound 7j | Gram-positive bacteria (including drug-resistant strains) | 0.25 µg/mL (most potent) | Exhibited an 8-fold stronger inhibitory effect than linezolid against certain strains. | nih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how ligands like 1-(3-Fluoropyridin-2-yl)piperazine interact with biological targets at the molecular level.

Docking studies on analogous piperazine-containing compounds reveal that the piperazine (B1678402) scaffold frequently engages in crucial interactions within the binding sites of various protein targets, such as G-protein coupled receptors (GPCRs) and enzymes. pharmaceuticaljournal.net These interactions often include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are essential for receptor activation or inhibition. pharmaceuticaljournal.net For instance, in studies of piperazine derivatives targeting the sigma-1 receptor (S1R), the protonated nitrogen atom of the piperazine or piperidine (B6355638) ring often forms a key salt bridge with acidic residues like Glu172 and Asp126. nih.gov The aryl group, in this case, the 3-fluoropyridinyl moiety, typically occupies a hydrophobic pocket, and its substituents can significantly influence binding affinity and selectivity. The fluorine atom, with its high electronegativity, can alter the electronic properties of the pyridine (B92270) ring, potentially leading to specific interactions with the protein target. nih.gov It can act as a weak hydrogen bond acceptor and influence local water networks within the binding site. nih.gov

Molecular docking simulations of various arylpiperazine derivatives have been performed against a range of targets, providing a framework for predicting the binding mode of this compound. These studies highlight the importance of specific residues in stabilizing the ligand within the active site.

| Ligand Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|---|

| (4-Piperidinyl)-piperazines | Acetyl-CoA Carboxylase (ACC) | N/A | Not Specified | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields noted as important. researchgate.net |

| Phenyl-piperazine Scaffolds | eIF4A1 (1FUU, 2J0S models) | N/A | Lys54, Gln60, Glu244, Arg368 | Contacts within the ATP-binding site. nih.gov |

| Piperazine-chalcone Hybrids | VEGFR-2 (4ASD) | N/A | Not Specified | Interactions within the VEGFR-2 binding site. tandfonline.com |

| Piperidine/Piperazine Derivatives | Sigma-1 Receptor (S1R) | N/A | Glu172, Asp126, Phe107 | Salt bridge, hydrogen bonds, π–cation interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are crucial for predicting the activity of new compounds and optimizing lead structures. For piperazine derivatives, QSAR studies have successfully identified key molecular descriptors that govern their biological activities. openpharmaceuticalsciencesjournal.comresearchgate.net

The development of a QSAR model involves calculating a set of descriptors for a series of compounds with known activities. These descriptors can be categorized as constitutional, topological, spatial, thermodynamic, or electronic. nih.gov For a series of piperazine and keto-piperazine derivatives acting as renin inhibitors, a robust QSAR model was developed with a high correlation coefficient (R² = 0.846) and predictive ability (Q² = 0.818). openpharmaceuticalsciencesjournal.com The model indicated that constitutional descriptors such as vertex degree (Sv), number of double bonds (nDB), and the number of oxygen atoms (nO) were vital for the inhibitory activity. openpharmaceuticalsciencesjournal.com In another study on piperine (B192125) analogs, descriptors like the partial negative surface area and the molecular shadow area were found to be critical for activity against the NorA efflux pump. nih.gov

For this compound, a QSAR model would likely incorporate descriptors that account for the fluorine substitution on the pyridine ring. These might include electronic descriptors to quantify the electron-withdrawing effect of fluorine and spatial descriptors that describe the molecule's shape and size. Such models can guide the synthesis of new analogs with potentially enhanced activity by suggesting modifications that optimize these key descriptors. nih.gov

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference Study Class |

|---|---|---|---|

| Constitutional | Number of Oxygen Atoms (nO) | Plays a vital role in binding to renin enzyme. openpharmaceuticalsciencesjournal.com | Piperazine derivatives openpharmaceuticalsciencesjournal.com |

| Thermodynamic | Heat of Formation | Correlates with inhibitory activity against NorA efflux pump. nih.gov | Piperine analogs nih.gov |

| Spatial / Steric | Molecular Shadow Area (XZ plane) | Inversely proportional to inhibitory activity. nih.gov | Piperine analogs nih.gov |

| Topological | Vertex Degree (Sv) | Important for ligand binding with renin. openpharmaceuticalsciencesjournal.com | Piperazine derivatives openpharmaceuticalsciencesjournal.com |

| Electronic | Partial Negative Surface Area | An increase in this area increases inhibitory activity. nih.gov | Piperine analogs nih.gov |

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). nih.gov These properties are fundamental to understanding a molecule's reactivity, stability, and intermolecular interactions.

DFT calculations on fluoropyridine and piperazine derivatives provide valuable data. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and polarizable. nih.gov The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting sites of interaction, particularly hydrogen bonding. For this compound, the electronegative fluorine atom and the nitrogen atoms of both the pyridine and piperazine rings are expected to be key sites for intermolecular interactions.

Calculations performed on related structures, such as 1-phenylpiperazine, using DFT methods like B3LYP and WB97XD with a 6-311++G** basis set, have been used to optimize molecular geometry and predict electronic properties with good agreement to experimental data.

| Compound Class | Method/Basis Set | Calculated Property | Typical Value | Significance |

|---|---|---|---|---|

| 1-Phenylpiperazine derivative | B3LYP-D/6-311++G | Energy | -30955 eV (gas phase) | Indicates molecular stability. |

| 1-Phenylpiperazine derivative | B3LYP-D/6-311++G | Dipole Moment | 10.22 D | Impacts ligand-receptor interactions. |

| Fluoropyridine derivatives | B3LYP/6-311g++(d,p) | HOMO–LUMO Gap | ~4-5 eV | Indicates chemical reactivity and stability. researchgate.net |

| Quinoline-piperidine derivative | DFT/B3LYP | HOMO Energy | -5.8 eV | Relates to electron-donating ability. nih.gov |

| Quinoline-piperidine derivative | DFT/B3LYP | LUMO Energy | -1.2 eV | Relates to electron-accepting ability. nih.gov |

Molecular Dynamics (MD) Simulations to Probe Binding Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of protein-ligand complexes predicted by molecular docking and to explore the conformational flexibility of both the ligand and its target. nih.govmdpi.com

For piperazine-based ligands, MD simulations have been used to assess the stability of their binding modes. nih.govacs.org Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. mdpi.com A stable RMSD for the ligand over the course of the simulation (e.g., 50-100 ns or longer) suggests a stable binding pose. mdpi.comdovepress.com

Simulations of phenyl-piperazine scaffolds targeting the eIF4A1 helicase showed that active compounds maintained stable interactions within the ATP-binding site, whereas inactive compounds tended to dissociate. nih.govacs.org The conformational flexibility of piperazine derivatives has also been shown to be a critical factor in their inhibitory activity, suggesting that the ability of a molecule to adapt its conformation upon binding is important for efficacy. nih.gov For this compound, MD simulations could validate a docked pose, confirm the stability of key hydrogen bonds, and reveal how the flexibility of the piperazine ring and the orientation of the fluoropyridine moiety contribute to a stable and effective interaction with the target protein.

| Ligand/System | Protein Target | Simulation Duration | Key Findings |

|---|---|---|---|

| Phenyl-piperazine Scaffolds | eIF4A1 DEAD-box helicase | 300 ns | Active compounds demonstrated favorable molecular dynamics and stable interactions in the binding pocket. nih.govacs.org |

| Piperazine Derivatives | HIV-1 gp120 | Not Specified | Conformational adaptability upon complex formation was found to be important for inhibitory activity. nih.gov |

| Piperidine/Piperazine Derivatives | Sigma-1 Receptor | Not Specified | MD simulations revealed crucial amino acid residues interacting with the most active compounds. rsc.org |

| Drug-like Compounds | Monkeypox Virus VP39 | 1000 ns | Stable protein-ligand complexes showed protein RMSD values around 2 Å, indicating strong binding. mdpi.com |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Property Optimization

In silico ADMET prediction is a critical step in early-stage drug discovery, used to computationally estimate the pharmacokinetic and toxicity properties of a compound. nih.govmdpi.com These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before costly synthesis and experimental testing. Various online servers and software packages, such as SwissADME, pkCSM, and admetSAR, are used to calculate these properties. mdpi.comnih.gov

For this compound, key ADMET properties would be predicted based on its structure. These include absorption parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. mdpi.com Distribution is assessed by predicting parameters such as blood-brain barrier (BBB) penetration and plasma protein binding. mdpi.com Metabolism predictions often focus on the compound's potential to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.com

Studies on similar heterocyclic compounds, including pyridine and piperazine derivatives, show that these in silico tools can effectively predict properties like high gastrointestinal absorption and potential interactions with drug transporters like P-glycoprotein. nih.gov The "BOILED-Egg" model, for example, provides a rapid visual assessment of a compound's potential for passive absorption and brain penetration. mdpi.com These predictive models are essential for optimizing the ADMET profile of lead compounds, for instance, by making structural modifications to improve solubility or reduce potential CYP-mediated drug-drug interactions. mdpi.com

| ADMET Property | Predicted Parameter | Typical Desirable Range/Outcome | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (%) | High (>80-90%) | Predicts oral bioavailability. mdpi.com |

| Caco-2 Permeability (logPapp) | High (>0.9) | Indicates potential for absorption across the gut wall. mdpi.com | |

| P-glycoprotein Substrate | No | Substrates may be actively pumped out of cells, reducing efficacy. mdpi.com | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes/No (Target dependent) | Crucial for CNS-acting drugs. |

| Plasma Protein Binding (%) | Moderate | High binding can limit the free drug available to act on the target. mdpi.com | |

| Metabolism | CYP450 Inhibitor (e.g., CYP2D6, 3A4) | No | Inhibition can lead to drug-drug interactions. mdpi.com |

| CYP450 Substrate (e.g., CYP2D6, 3A4) | Yes/No | Determines metabolic pathways and clearance rate. mdpi.com | |

| Excretion | Total Clearance (log ml/min/kg) | Low to Moderate | Indicates the rate of drug elimination from the body. mdpi.com |

Analytical Methodologies for Research Applications

Spectroscopic Characterization Techniques for Novel Derivatives (e.g., NMR, HRMS, IR)

The definitive identification and structural confirmation of novel derivatives of 1-(3-Fluoropyridin-2-yl)piperazine rely on a combination of powerful spectroscopic techniques. These methods are fundamental in synthetic chemistry to ensure the target molecule has been successfully created.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are utilized to provide a detailed map of the carbon and hydrogen framework. mdpi.comresearchgate.netresearchgate.net In the characterization of piperazine (B1678402) derivatives, ¹H NMR spectra show distinct signals for the protons within the piperazine ring, typically appearing as multiplets in the aliphatic region of the spectrum. mdpi.com For example, in a novel triazole-thione derivative containing a piperazine moiety, the protons of the piperazine ring were observed at chemical shifts of 2.96 and 3.16 ppm. mdpi.com The attachment of the 3-fluoropyridin-2-yl group introduces characteristic signals in the aromatic region of the spectrum, with the fluorine atom causing specific splitting patterns and shifts in adjacent proton and carbon signals. Dynamic NMR studies can also be employed to investigate conformational changes, such as the chair-boat interconversion of the piperazine ring, by analyzing changes in the NMR spectra at different temperatures. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) serves to accurately determine the elemental composition and molecular weight of the synthesized compounds. mdpi.com This technique is highly sensitive and provides a measured mass-to-charge ratio (m/z) that can be compared to a calculated theoretical value, confirming the molecular formula with a high degree of confidence. mdpi.com The structures of newly synthesized piperazine derivatives are routinely confirmed by HRMS alongside other spectroscopic methods. mdpi.comthieme-connect.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.comdergipark.org.tr It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For derivatives of this compound, characteristic absorption bands would be observed for C-H stretching in the aliphatic piperazine ring (typically around 2800-3000 cm⁻¹), aromatic C-H stretching, and C=C and C=N stretching in the pyridine (B92270) ring (in the 1400-1600 cm⁻¹ region). dergipark.org.tr A key indicator is the C-F stretching vibration, which confirms the presence of the fluorine substituent. dergipark.org.tr

The table below summarizes typical spectroscopic data used in the characterization of piperazine-containing compounds.

| Technique | Typical Observations for Piperazine Derivatives | Information Provided | References |

| ¹H NMR | Signals for piperazine ring protons (e.g., 2.9-3.2 ppm), aromatic proton signals. | Hydrogen atom connectivity and chemical environment. | mdpi.com |

| ¹³C NMR | Aliphatic carbon signals for the piperazine ring (e.g., 48-70 ppm), aromatic carbon signals. | Carbon skeleton of the molecule. | mdpi.com |

| HRMS | Provides an exact mass-to-charge (m/z) ratio. | Confirms molecular formula and molecular weight. | mdpi.comthieme-connect.com |

| IR | C-H, C-N, C-F, and other functional group stretching and bending vibrations. | Presence of specific functional groups. | dergipark.org.tr |

Chromatographic Methods for Quantification in Biological Matrices for Research Studies

For research studies in areas like pharmacokinetics, it is crucial to accurately measure the concentration of this compound and its derivatives in complex biological samples such as blood plasma or tissue. nih.gov Chromatographic methods are the gold standard for this type of quantitative analysis due to their high sensitivity and selectivity. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for the bioanalysis of piperazine derivatives. nih.govnih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection of tandem mass spectrometry. nih.gov

The process typically involves:

Sample Preparation: The analyte is first extracted from the biological matrix. A common and efficient method is protein precipitation, where a solvent is added to the plasma sample to precipitate proteins, leaving the drug and its metabolites in the supernatant for analysis. nih.gov

Chromatographic Separation: The extract is injected into an HPLC system. The compound is separated from other endogenous components of the biological matrix on a chromatographic column, often a C18 or a bridged ethyl hybrid (BEH) column. nih.gov A mobile phase, which is a mixture of solvents, flows through the column, and its composition can be changed over time (gradient elution) to achieve optimal separation. nih.gov

Detection and Quantification: As the compound elutes from the column, it enters the mass spectrometer. It is ionized, typically using an electrospray ionization (ESI) source, and the mass spectrometer is set to monitor specific mass transitions for the parent drug and its metabolites. This is often done in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces background noise, allowing for accurate quantification even at very low concentrations. nih.govnih.gov

A study detailing the quantification of a similar compound, fluoropezil, in human plasma demonstrated the effectiveness of this approach. The LC-MS/MS method was fully validated, establishing linear ranges for quantification (e.g., 0.100-50.0 ng/mL), accuracy, and precision, proving it to be a sensitive and reliable method for pharmacokinetic studies. nih.gov Such methods are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates. nih.gov

The table below outlines the key components of a typical LC-MS/MS method for quantifying piperazine derivatives in biological samples.

| Parameter | Example Implementation | Purpose | References |

| Instrumentation | HPLC coupled with a Triple Quadrupole Mass Spectrometer | Separation and highly sensitive/selective detection. | nih.govnih.gov |

| Sample Preparation | Protein Precipitation | To remove interfering proteins from the plasma sample. | nih.gov |

| Chromatographic Column | Bridged Ethyl Hybrid (BEH) C18 | To separate the analyte from other matrix components. | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | To create charged ions of the analyte for MS detection. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | To provide high specificity and sensitivity for quantification. | nih.govnih.gov |

| Validation | Linearity, accuracy, precision, lower limit of quantification (LLOQ) established. | To ensure the method is reliable and reproducible for research. | nih.gov |

Future Research Directions and Potential Therapeutic Implications

The scaffold of 1-(3-Fluoropyridin-2-yl)piperazine presents a fertile ground for future research, with several promising avenues for the development of novel therapeutic agents. The following sections outline key areas of investigation that could unlock the full potential of this chemical entity.

常见问题

Q. How can synthetic yield be optimized for 1-(3-fluoropyridin-2-yl)piperazine derivatives?

Methodological Answer: Optimizing synthetic yield requires careful control of reaction conditions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as described for analogous piperazine-triazole derivatives, benefit from:

- Stoichiometric ratios : A 1:2 ratio of water to dichloromethane (DCM) as solvent minimizes side reactions.

- Catalyst loading : 0.3 equiv. CuSO₄·5H₂O with 0.6 equiv. sodium ascorbate enhances regioselectivity.

- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) effectively isolates products.

Data Table:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Ratio | H₂O:DCM = 1:2 | Reduces byproducts |

| Catalyst System | CuSO₄ + Ascorbate | Increases to >75% |

| Reaction Time | 2 hours | Balances conversion vs. degradation |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies fluoropyridine and piperazine proton environments. For example, fluorinated pyridine protons resonate at δ 7.5–8.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions, e.g., [M+H]+ at m/z 195.0934 for C₉H₁₁FN₄.

- X-ray Crystallography : Resolves stereochemistry in coordination complexes, as demonstrated for piperazine-metal adducts.

Q. How are preliminary biological activities screened for fluorinated piperazine derivatives?

Methodological Answer:

- In vitro assays :

- Dose-response curves : EC₅₀ values determine potency, e.g., σ₂ agonist PB28 (EC₅₀ = 1.40 µM).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

Methodological Answer: SAR studies focus on modifying substituents to enhance target engagement:

- Fluorine position : 3-Fluoropyridine vs. 2-fluorobenzyl analogs show 10-fold differences in σ₂ receptor affinity due to steric and electronic effects.

- Piperazine N-substitution : Methyl or benzyl groups alter lipophilicity and membrane permeability, impacting CNS activity.

Data Table:

| Derivative | σ₂ Kᵢ (nM) | σ₁/σ₂ Selectivity |

|---|---|---|

| 3-Fluoropyridin-2-yl | 4.70 | 1:1.5 |

| 2-Fluorobenzyl | 0.68 | 1:0.5 |

Q. What computational strategies validate docking models for fluorinated piperazine ligands?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in σ₂ receptor pockets. Key interactions include:

- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values.

Q. How can contradictory data between in vitro and in vivo studies be resolved?

Methodological Answer:

Q. What strategies mitigate off-target effects in piperazine-based therapeutics?

Methodological Answer:

Q. How are stability and solubility challenges addressed in formulation?

Methodological Answer:

- Salt formation : Hydrochloride salts (e.g., 1-(4-chlorophenyl)piperazine HCl) enhance aqueous solubility (>50 mg/mL).

- Co-crystallization : Piperazine-benzodioxin cocrystals improve thermal stability (melting point >250°C).

Contradiction Analysis

Q. Why do fluorinated piperazines show variable anticancer activity across cell lines?

Resolution:

Q. How do divergent results in receptor binding assays arise?

Resolution:

- Radioligand choice : [³H]DTG vs. ³H-pentazocine labels different σ receptor subtypes, affecting Kᵢ calculations.

- Membrane preparation : Detergent use (e.g., CHAPS) can artificially inflate binding affinities by 2–3 fold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。